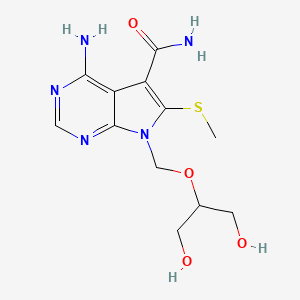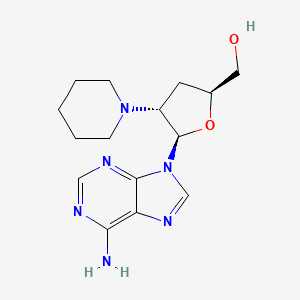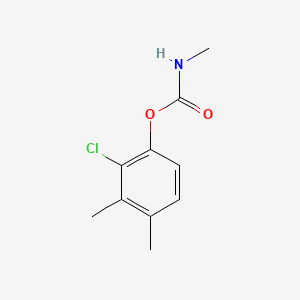
Acetic acid, 2,2',2''-(phosphinidynetris(thio))tris-, triisooctyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester (CAS Number: 51032-53-2) is a complex organic compound with the following chemical formula:
C30H57O6PS3
. It belongs to the class of phosphorus-containing compounds and is commonly used as a plasticizer in various applications .Métodos De Preparación
Synthetic Routes:: The synthetic preparation of this compound involves the reaction of acetic acid with a phosphorus-containing thiol compound. The specific synthetic routes may vary, but the general approach includes esterification of acetic acid with the phosphinidynetris(thio) compound.
Reaction Conditions:: The reaction typically occurs under mild conditions, with temperature and pressure suitable for esterification reactions. Catalysts or reagents may be employed to facilitate the ester bond formation.
Industrial Production:: Industrial production methods involve large-scale synthesis using optimized conditions. detailed proprietary information about industrial processes may not be readily available.
Análisis De Reacciones Químicas
Reactivity::
Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can undergo hydrolysis to yield acetic acid and the corresponding alcohol.
Oxidation and Reduction: The compound may participate in oxidation or reduction reactions, depending on the reaction conditions.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions.
Hydrochloric Acid (HCl): Used for ester hydrolysis.
Sodium Hydroxide (NaOH): Also used for ester hydrolysis.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Major Products:: The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
Polymer Industry: As a plasticizer, it enhances the flexibility and durability of polymers.
Biomedical Applications: Research explores its potential in drug delivery systems due to its unique properties.
Materials Science: Investigated for modifying material properties in coatings and films.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular membranes, enzymes, or receptors. Further studies are needed to elucidate the precise molecular targets and pathways.
Comparación Con Compuestos Similares
. These compounds may share similar chemical properties but differ in substituents and applications.
Propiedades
Número CAS |
69452-87-5 |
|---|---|
Fórmula molecular |
C30H57O6PS3 |
Peso molecular |
640.9 g/mol |
Nombre IUPAC |
6-methylheptyl 2-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]phosphanylsulfanylacetate |
InChI |
InChI=1S/C30H57O6PS3/c1-25(2)16-10-7-13-19-34-28(31)22-38-37(39-23-29(32)35-20-14-8-11-17-26(3)4)40-24-30(33)36-21-15-9-12-18-27(5)6/h25-27H,7-24H2,1-6H3 |
Clave InChI |
IPCXGXNFLOWUBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCOC(=O)CSP(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


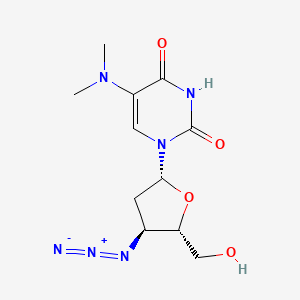

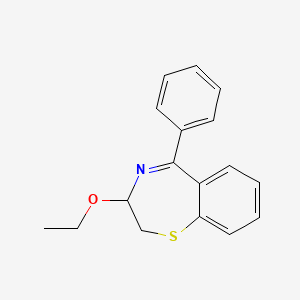

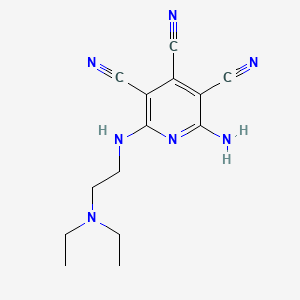
![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)
